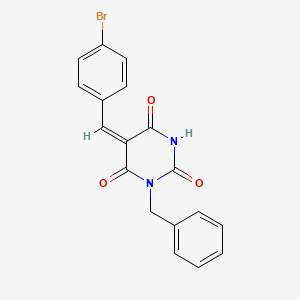
1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a heterocyclic compound with potential applications in scientific research. BBP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated in several studies. In
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antiproliferative activity. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant activity, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity and stability. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize using established methods. However, 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate the use of 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a chemotherapeutic agent for cancer treatment. Another direction is to investigate the potential of 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to optimize its synthesis and formulation for use in scientific research.
Conclusion:
In conclusion, 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative with potential applications in scientific research. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using various methods, and its mechanism of action has been investigated in several studies. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results as an antiproliferative, anti-inflammatory, and antiviral agent, with potential for use in cancer treatment and other disease states. Further research is needed to fully understand the potential of 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to optimize its use in scientific research.
Synthesemethoden
1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with benzylamine in the presence of a catalyst. Another method involves the reaction of 5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with benzyl alcohol in the presence of a base. These methods have been optimized to achieve high yields and purity of 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research, particularly in the field of medicinal chemistry. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models. Additionally, 1-benzyl-5-(4-bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
(5E)-1-benzyl-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c19-14-8-6-12(7-9-14)10-15-16(22)20-18(24)21(17(15)23)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEOARUGRNOZOD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

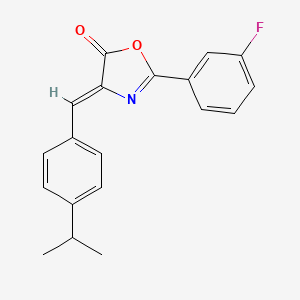
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)
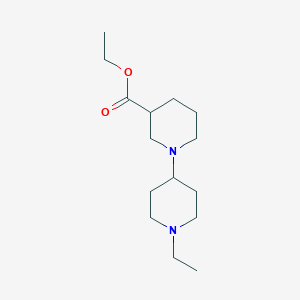

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B4979095.png)
![4-(2-bromo-4-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979098.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-propylbenzenesulfonamide](/img/structure/B4979110.png)
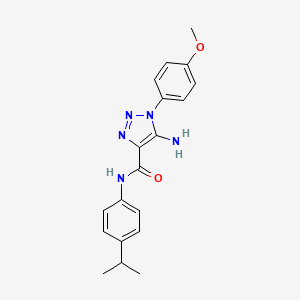
![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4979115.png)
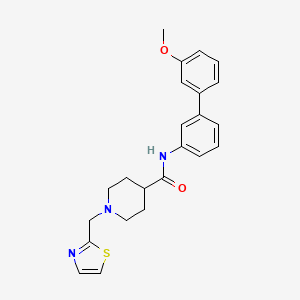
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4979137.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)